molecular formula C22H23FN4O2S B2439235 N-butyl-3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1115371-71-5

N-butyl-3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No. B2439235
M. Wt: 426.51
InChI Key: RHWINSMOIACBFD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural characteristics.



Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity).


Scientific Research Applications

Chemical Synthesis and Sensing Applications

A novel approach to designing reaction-based fluorescent probes for discrimination between thiophenols and aliphatic thiols has been developed, leveraging intramolecular charge transfer pathways. The study utilizes a similar compound, with a fluorophore based on N-butyl-4-amino-1,8-naphthalimide, and a 2,3-dihydroimidazo-[1,2-a] pyridine moiety as a linker, demonstrating the compound's utility in finely tuning spectroscopic properties and enhancing selectivity and sensitivity in environmental and biological sensing applications (Wang et al., 2012).

Biological Activity

Research on imidazo[1,2-a]pyridines, with substitutions similar to the query compound, has shown potential in the development of antisecretory and cytoprotective antiulcer agents. These compounds have demonstrated promising cytoprotective properties in ethanol and HCl-induced ulcer models, highlighting the therapeutic potential of such chemistries in gastrointestinal disorders (Starrett et al., 1989).

Antihypertensive Properties

A related study on N-(biphenylylmethyl)imidazoles, sharing structural similarities with the query compound, revealed potent antihypertensive effects upon oral administration. The research underscores the critical role of specific structural features, such as the acidic group at the biphenyl 2'-position, in conferring high affinity for angiotensin II receptors and effective oral antihypertensive potency (Carini et al., 1991).

Electrophysiological Activity

Further research into N-substituted imidazolylbenzamides, which are structurally related to the query compound, has shown significant cardiac electrophysiological activity. These compounds were found to possess potency comparable to sematilide, a selective class III agent, indicating their potential use in treating reentrant arrhythmias and emphasizing the therapeutic relevance of imidazole-based compounds in cardiovascular disorders (Morgan et al., 1990).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.


Future Directions

This involves speculation on potential future research directions, such as new synthetic methods, applications, or theoretical studies.


properties

IUPAC Name

N-butyl-3-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2S/c1-2-3-11-24-21(29)16-7-6-8-17(14-16)27-13-12-25-22(27)30-15-20(28)26-19-10-5-4-9-18(19)23/h4-10,12-14H,2-3,11,15H2,1H3,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWINSMOIACBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-(2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

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